molecular formula C30H32O15 B1247947 Elloramycin B

Elloramycin B

Cat. No. B1247947
M. Wt: 632.6 g/mol
InChI Key: VHGYYGLXAJDRCY-SSBHUJAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elloramycin B is a natural product found in Streptomyces olivaceus with data available.

Scientific Research Applications

Biosynthesis and Genetic Studies

  • Biosynthesis in Streptomyces olivaceus : Elloramycin, an anthracycline-like antitumor drug, is produced by Streptomyces olivaceus. Research has shown that its biosynthesis requires glycosylation by enzymes encoded outside the aglycon cluster. This process involves the transformation of 8-demethyltetracenomycin C (8-DMTC) into elloramycin, requiring the presence of genes involved in the biosynthesis of the polyketide moiety, sugar transfer, methylation, and export. Additionally, genes for l-rhamnose biosynthesis are crucial in this process (Ramos et al., 2008).
  • Deoxysugar Methylation in Biosynthesis : Deoxysugar methylation plays a significant role in elloramycin biosynthesis. Three genes (elmMI, elmMII, and elmMIII) resembling S-adenosylmethionine-dependent O-methyltransferases are involved in the methylation of the l-rhamnose moiety of elloramycin. These methyltransferases are responsible for the methylation of specific hydroxy groups after sugar attachment to the aglycon (Patallo et al., 2001).

Glycosyltransferase Research

  • Glycosyltransferase Flexibility : The ElmGT glycosyltransferase from S. olivaceus has a broad sugar recognition pattern, able to transfer different L- and D-sugars, as well as a disaccharide to 8-DMTC. This flexibility represents a significant tool for combinatorial biosynthesis, offering potential applications in creating novel compounds (Blanco et al., 2001).

Combinatorial Biosynthesis

  • Hybrid Elloramycin Analogs Production : By using genes from anthracycline-type and macrolide biosynthetic pathways, research has led to the production of hybrid elloramycin analogs. This combinatorial biosynthesis approach resulted in new elloramycin derivatives with varying sugar moieties, expanding the potential applications of elloramycin in medicinal chemistry (Rodriguez et al., 2000).

Modulation of Glycosyltransferase Activity

  • Targeting Deoxysugar Transfer : Site-directed mutagenesis in ElmGT, a glycosyltransferase involved in elloramycin biosynthesis, can modulate its substrate flexibility. By altering specific residues, researchers can make ElmGT more precise for transferring specific deoxysugars, which is crucial for the development of targeted therapeutics (Ramos et al., 2009).

properties

Product Name

Elloramycin B

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

InChI

InChI=1S/C30H32O15/c1-10-17-12(8-14(18(10)27(37)43-6)45-28-21(33)23(42-5)22(41-4)11(2)44-28)7-13-19(20(17)32)26(36)29(38)16(31)9-15(40-3)25(35)30(29,39)24(13)34/h7-9,11,21-23,25,28,32-33,35,38-39H,1-6H3/t11-,21+,22-,23-,25+,28-,29+,30+/m0/s1

InChI Key

VHGYYGLXAJDRCY-SSBHUJAJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)O)O)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)O)O)OC)OC

synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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